molecular formula C28H32O17 B237413 RH-Mpap CAS No. 137830-19-4

RH-Mpap

Cat. No.: B237413
CAS No.: 137830-19-4
M. Wt: 640.5 g/mol
InChI Key: CEZKIFXYWPTANH-ZJFPABROSA-N
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Description

The compound RH-Mpap is a complex organic molecule characterized by multiple hydroxyl groups, methoxy groups, and a chromenone core. This compound is notable for its intricate structure, which includes several stereocenters and glycosidic linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including glycosylation reactions to form the glycosidic bonds and various protection and deprotection steps to manage the multiple hydroxyl groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry at each step.

Industrial Production Methods

Industrial production of such complex molecules often involves the use of automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield. The scalability of the synthesis process is a critical factor in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the chromenone core can produce dihydro derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chromenone core can interact with enzymes and receptors, modulating their function. The specific pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of RH-Mpap lies in its complex structure, which allows for multiple interactions with biological molecules and a wide range of chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

137830-19-4

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

IUPAC Name

3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O17/c1-40-10-5-13(33)17-14(6-10)41-24(9-2-3-11(31)12(32)4-9)25(20(17)36)44-28-26(22(38)19(35)16(8-30)43-28)45-27-23(39)21(37)18(34)15(7-29)42-27/h2-6,15-16,18-19,21-23,26-35,37-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22-,23+,26-,27+,28+/m1/s1

InChI Key

CEZKIFXYWPTANH-ZJFPABROSA-N

SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O

Synonyms

rhamnetin-3-O-(2''-O-mannopyranosyl)allopyranoside

Origin of Product

United States

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